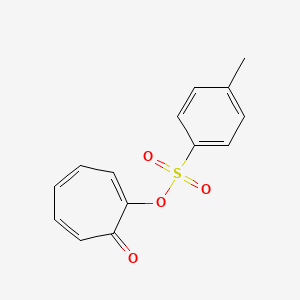

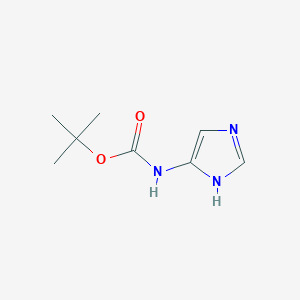

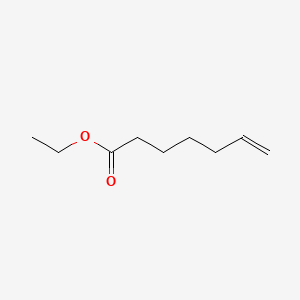

![molecular formula C14H14N2O2 B1332424 Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine CAS No. 328261-31-0](/img/structure/B1332424.png)

Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the functionalization of aromatic systems and the formation of heterocyclic structures. For instance, the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate was achieved by reacting 3,5-dihydroxybenzoic acid with α-chloromethyl pyridine, indicating a method that could potentially be adapted for the synthesis of the target compound . Similarly, the synthesis of a pyrazolopyrimidinone derivative was performed using a one-pot method, which could provide insights into the synthesis of complex heterocyclic systems .

Molecular Structure Analysis

The molecular structures of the compounds in the studies were characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a pyrazolopyridine derivative was determined, revealing the planarity of the heterocyclic system and the spatial arrangement of substituents . This information is crucial for understanding the three-dimensional conformation of the target compound and its potential interactions with biological targets.

Chemical Reactions Analysis

The papers describe various chemical reactions involving heterocyclic compounds. For instance, the transformation of benzylic amines into diarylmethanes through cross-coupling of benzylic pyridinium salts with arylboronic acids was reported, which could be relevant for modifying the target compound . Additionally, the formation of coordination polymers from aromatic carboxylic acids and lanthanide ions suggests the potential for the target compound to engage in complexation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied include photophysical properties, luminescence, and stimuli-responsive behavior. For example, lanthanide complexes exhibited interesting luminescence efficiencies and excited state lifetimes, which could be relevant if the target compound were to be used in optical applications . The aggregation-enhanced emission and multi-stimuli-responsive properties of naphthalimide derivatives also provide insights into the behavior of similar compounds in different environments .

科学的研究の応用

Cancer Research and Therapeutic Applications

A study focused on virtual screening targeting the urokinase receptor, which led to the development of compounds including an analogue of Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine. These compounds demonstrated potential in blocking angiogenesis and inducing apoptosis in breast cancer cell lines, suggesting their application in cancer treatment (Wang et al., 2011).

Chemical Synthesis and Catalysis

Research involving diiron(III) complexes of tridentate 3N ligands, including derivatives of Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine, highlighted their role as functional models for methane monooxygenases. These complexes have been studied for their efficiency in the selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

Luminescent Properties and Imaging Applications

A study on pyridyl substituted compounds related to Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine revealed luminescent properties with potential applications in imaging. These compounds showed aggregation-enhanced emission and multi-stimuli-responsive properties, making them relevant in the field of luminescence and imaging technology (Srivastava et al., 2017).

Chemical Sensor Development

Research on complexes containing Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine derivatives has contributed to the development of new fluorescent sensors. These sensors have been utilized for detecting various substances, demonstrating the compound's relevance in chemical sensing technology (Khattar & Mathur, 2013).

将来の方向性

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-12(8-15-5-1)9-16-7-11-3-4-13-14(6-11)18-10-17-13/h1-6,8,16H,7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYELHXLKHZMZPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351858 |

Source

|

| Record name | Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine | |

CAS RN |

328261-31-0 |

Source

|

| Record name | Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

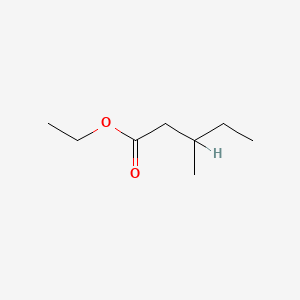

![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)